8-Ethylamino-5-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

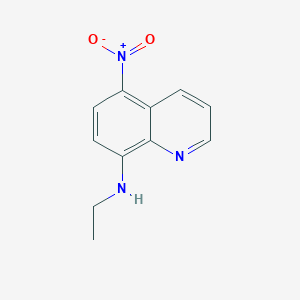

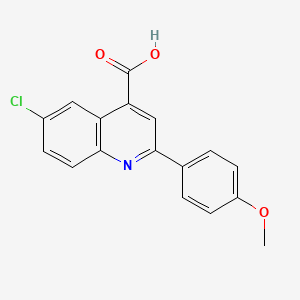

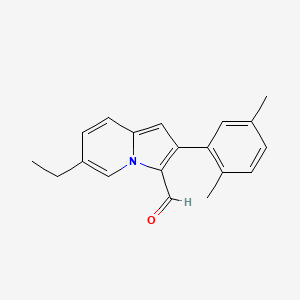

The molecular formula of 8-Ethylamino-5-nitroquinoline is C11H11N3O2 . The exact mass is 217.085126602 g/mol . The structure includes a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis

The molecular weight of this compound is 217.22 g/mol . It has a topological polar surface area of 70.7 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications

Photodynamic Therapy and Photochemistry

Studies involving nitroquinoline derivatives, such as 8-hydroxy-5-nitroquinoline, have focused on their photochemical properties, highlighting potential applications in photodynamic therapy for antimicrobial, anti-inflammatory, and anticancer treatments. These compounds exhibit photosensitivity, undergoing excited-state proton transfer, which is crucial for designing photoactive drugs and materials for medical applications (Wang et al., 2022).

Synthesis and Chemical Analysis

The development of methodologies for synthesizing amino analogs of nitroxoline showcases the versatility of nitroquinoline derivatives in chemical synthesis. Such studies provide a foundation for creating more complex compounds with tailored biological activities (Štefane et al., 2012). Additionally, high-performance liquid chromatography analysis of nitroxoline and related compounds has been critical for quality control and pharmacokinetics studies, indicating the importance of analytical techniques in the development of nitroquinoline-based drugs (Kang & Wang, 2003).

Corrosion Inhibition

Research on quinoline derivatives as corrosion inhibitors for aluminium alloys in saline solutions has revealed their potential in materials science, particularly in protective coatings to enhance the longevity of metal components (Wang et al., 2015).

Chemosensors

The functionalization of quinoline moieties has led to the development of chemosensors for detecting metal ions. These findings have implications for environmental monitoring, medical diagnostics, and the development of novel materials for sensing technologies (Li et al., 2014).

Antimicrobial and Antiparasitic Activities

Nitroquinoline derivatives have been studied for their antimicrobial and antiparasitic properties, with certain compounds showing promising activities against various bacterial strains and parasites. This highlights the potential of nitroquinoline derivatives in the development of new therapeutic agents for infectious diseases (Al-Hiari et al., 2007).

Future Directions

Mechanism of Action

- Antitumor Activity : 8-Ethylamino-5-nitroquinoline inhibits MetAP2, which plays a role in tumor angiogenesis. By blocking MetAP2, the compound may suppress tumor growth .

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

8-Ethylamino-5-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, such as aldehyde oxidase and nitroreductase . These interactions often involve the reduction of the nitro group, leading to the formation of reactive intermediates that can further participate in biochemical pathways. The compound’s ability to chelate metal ions also contributes to its biochemical properties, influencing the activity of metalloenzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the production of reactive oxygen species (ROS), which can alter intracellular signaling and affect gene expression . Additionally, its interactions with enzymes like cathepsin B can inhibit tumor cell proliferation and metastasis . These effects highlight the compound’s potential in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, the compound has been shown to inhibit the enzymatic activity of cathepsin B, a protease involved in tumor cell invasion . This inhibition is achieved through noncompetitive, reversible binding, which prevents the degradation of extracellular matrix proteins and limits tumor cell spread. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent enzymatic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo photodegradation, leading to the formation of various degradation products . These products can have different biochemical activities, potentially influencing long-term cellular functions. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, depending on its stability and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These dose-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like aldehyde oxidase and nitroreductase . These enzymes catalyze the reduction of the nitro group, leading to the formation of reactive intermediates that can participate in further metabolic reactions. The compound’s ability to chelate metal ions also affects metabolic flux and metabolite levels, influencing various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions can facilitate its transport across cellular membranes . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its ability to chelate metal ions and interact with binding proteins can direct it to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name |

N-ethyl-5-nitroquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-9-5-6-10(14(15)16)8-4-3-7-13-11(8)9/h3-7,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQOMPCAGXOWEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389303 |

Source

|

| Record name | 8-Ethylamino-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332402-92-3 |

Source

|

| Record name | 8-Ethylamino-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)